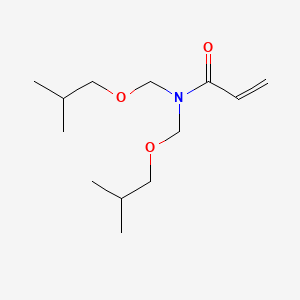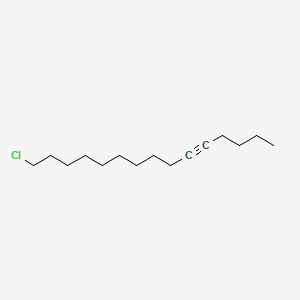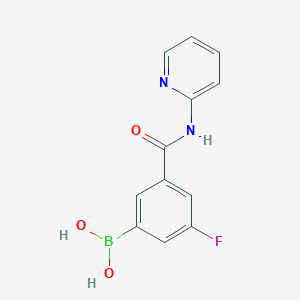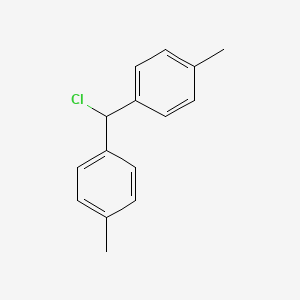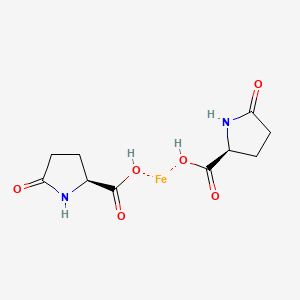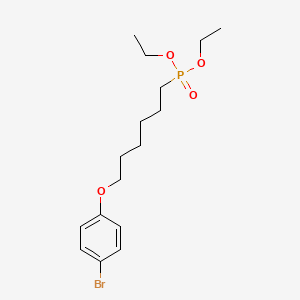
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is a chemical compound with the molecular formula C16H26BrO4P. This compound is known for its unique structure, which includes a bromophenoxy group attached to a hexyl chain, and a phosphonic acid ester group. It is used in various scientific research applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester typically involves the reaction of 4-bromophenol with 6-bromohexanol to form 6-(4-bromophenoxy)hexanol. This intermediate is then reacted with diethyl phosphite under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological molecules through halogen bonding, while the phosphonic acid ester group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester
- Phosphonic acid, (6-(4-fluorophenoxy)hexyl)-, diethyl ester
- Phosphonic acid, (6-(4-methylphenoxy)hexyl)-, diethyl ester
Uniqueness
Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.
属性
CAS 编号 |
89210-94-6 |
|---|---|
分子式 |
C16H26BrO4P |
分子量 |
393.25 g/mol |
IUPAC 名称 |
1-bromo-4-(6-diethoxyphosphorylhexoxy)benzene |
InChI |
InChI=1S/C16H26BrO4P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
InChI 键 |
KSJHLCBWEJCIDQ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


